molecular formula C19H17F3N4OS B6560440 7-(4-methoxyphenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921541-25-5

7-(4-methoxyphenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B6560440
CAS No.: 921541-25-5
M. Wt: 406.4 g/mol
InChI Key: IIUWKMVDJJFAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[2,1-c][1,2,4]triazole core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with a sulfanyl-linked 4-trifluoromethylbenzyl moiety.

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4OS/c1-27-16-8-6-15(7-9-16)25-10-11-26-17(25)23-24-18(26)28-12-13-2-4-14(5-3-13)19(20,21)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUWKMVDJJFAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Imidazo[2,1-c][1,2,4]triazole Derivatives: 7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 1105189-98-7): Replaces the methoxy group with fluorine and substitutes the sulfanyl group with a thiol. Fluorine’s electronegativity may alter binding affinity, while the thiol group could enhance reactivity but reduce stability . 7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol: Features a methyl group instead of methoxy, reducing electron-donating effects.
  • 1,2,4-Triazole Derivatives :

    • 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole : Shares methoxyphenyl and sulfanyl substituents but on a simpler triazole core. The chloro group may enhance antimicrobial activity, as seen in related structures .
    • 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole : Differs in trifluoromethyl positioning, which could affect steric interactions in binding pockets .

Substituent Modifications

  • 7-(4-Ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole: Replaces trifluoromethyl with methyl, reducing electron-withdrawing effects and possibly diminishing target affinity .
  • Aryl Group Variations :

    • 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole : A thiazolo-triazole hybrid with difluorophenyl substitution. Fluorine atoms may enhance bioavailability and binding specificity .

Comparative Analysis of Key Properties

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Notable Bioactivity
Target Compound Imidazo[2,1-c][1,2,4]triazole 7: 4-methoxyphenyl; 3: 4-CF3-benzylsulfanyl ~367.3* Inferred antifungal/antimicrobial
7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol Imidazo[2,1-c][1,2,4]triazole 7: 4-fluorophenyl; 3: thiol 236.27 Not reported
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole 1,2,4-Triazole 4: 4-chlorophenyl; 3: 4-methoxyphenyl; 5: 4-Me-benzylsulfanyl 385.9 Antimicrobial
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-b][1,2,4]triazole 5: 2,4-difluorophenyl; 6: methyl 267.3 Not reported

*Estimated based on structural analogs.

Structural-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., Methoxy) : Enhance binding to electron-deficient targets but may reduce metabolic stability.
  • Trifluoromethyl Groups : Increase lipophilicity (logP) and resistance to oxidative metabolism, prolonging half-life .
  • Sulfanyl vs. Thiol : Sulfanyl groups improve stability over thiols, which are prone to oxidation .
  • Heterocycle Choice : Imidazo-triazole cores may offer better conformational rigidity than 1,2,4-triazoles, optimizing target interactions .

Computational and Bioactivity Profiling Insights

  • Similarity Metrics : The target compound clusters with trifluoromethyl- and methoxy-substituted analogs in bioactivity profiles, suggesting shared modes of action .
  • Molecular Docking : The trifluoromethyl group likely engages in hydrophobic interactions, while the methoxy group participates in hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.